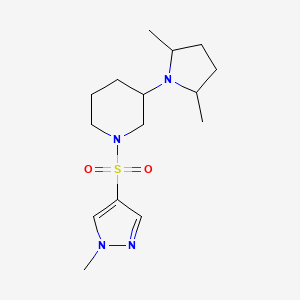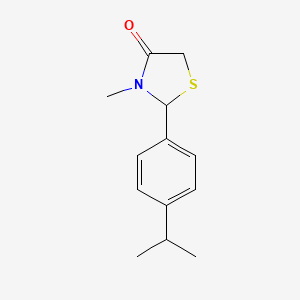![molecular formula C19H19Cl2NO3 B7532725 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide](/img/structure/B7532725.png)
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide, also known as DMOB, is a chemical compound that has been found to have potential applications in scientific research. DMOB is a benzamide derivative that has been shown to exhibit antitumor properties and has been studied for its potential use in cancer treatment. In
Mecanismo De Acción
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide exerts its antitumor effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in regulating gene expression and are often dysregulated in cancer cells. By inhibiting HDAC activity, this compound can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer development.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor properties, this compound has been shown to have anti-inflammatory and antioxidant effects. This compound has also been shown to inhibit the activity of enzymes involved in cholesterol biosynthesis and to induce autophagy in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDAC1 and HDAC3, which are enzymes that are often overexpressed in cancer cells. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide. One area of interest is the development of this compound analogs with improved pharmacological properties. Another area of interest is the study of this compound in combination with other anticancer agents, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify potential biomarkers of response to this compound treatment.
Métodos De Síntesis
The synthesis of 2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide involves several steps, including the reaction of 2,4-dichloroaniline with paraformaldehyde to form 2,4-dichlorobenzyl alcohol. This intermediate is then reacted with 2-(oxolan-2-ylmethyl)aniline in the presence of acetic anhydride and a catalyst to form this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide has been studied for its potential use in cancer treatment. It has been shown to exhibit antitumor properties by inhibiting the growth and proliferation of cancer cells. This compound has been studied in a variety of cancer types, including breast cancer, prostate cancer, and leukemia. In addition to its antitumor properties, this compound has also been shown to have anti-inflammatory and antioxidant effects.
Propiedades
IUPAC Name |
2-[(2,4-dichlorophenyl)methoxy]-N-(oxolan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO3/c20-14-8-7-13(17(21)10-14)12-25-18-6-2-1-5-16(18)19(23)22-11-15-4-3-9-24-15/h1-2,5-8,10,15H,3-4,9,11-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYCFEYKTYDRQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)

![N-[1-[2-[methyl(propan-2-yl)amino]acetyl]piperidin-4-yl]benzamide](/img/structure/B7532693.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-4-ethylthiadiazole-5-carboxamide](/img/structure/B7532702.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B7532730.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)propanamide](/img/structure/B7532737.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-3,3,3-trifluoropropanamide](/img/structure/B7532743.png)
![3-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,1-dioxo-2H-1lambda6,2,3-benzothiadiazin-4-one](/img/structure/B7532747.png)
![(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl 3-(methanesulfonamido)benzoate](/img/structure/B7532748.png)
![[2-Oxo-2-(2,2,2-trifluoroethylamino)ethyl] 2-aminopyridine-3-carboxylate](/img/structure/B7532755.png)
